Cas no 79263-00-6 (2-amino-3,5-dimethoxybenzoic Acid)

2-Amino-3,5-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring an amino group and two methoxy substituents on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its distinct substitution pattern enables selective functionalization, making it valuable for constructing complex molecular frameworks. The electron-donating methoxy groups enhance reactivity in electrophilic aromatic substitution reactions, while the carboxylic acid moiety allows for further derivatization. The compound is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain stability.
2-amino-3,5-dimethoxybenzoic Acid structure
79263-00-6 structure
Product Name:2-amino-3,5-dimethoxybenzoic Acid
CAS No:79263-00-6
MF:C9H11NO4
MW:197.187942743301
MDL:MFCD12159987
CID:533099
PubChem ID:12841542
Update Time:2025-05-26

2-amino-3,5-dimethoxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-amino-3,5-dimethoxy-
    • 2-amino-3,5-dimethoxybenzoic acid
    • 2-amino-3,5-dimethoxybenzoicacid
    • CS-0199241
    • MFCD12159987
    • Z234896241
    • A1-30079
    • D97525
    • AS-76703
    • 79263-00-6
    • EN300-64831
    • SCHEMBL10579632
    • AKOS010054995
    • DTXSID40511226
    • 2-Amino-3,5-dimethoxybenzoic acid (ACI)
    • DB-134452
    • 2-amino-3,5-dimethoxybenzoic Acid
    • MDL: MFCD12159987
    • Inchi: 1S/C9H11NO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12)
    • InChI Key: OACFQDBLYWKDMK-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N)=C(OC)C=C(OC)C=1)O

Computed Properties

  • Exact Mass: 197.06880783g/mol
  • Monoisotopic Mass: 197.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 81.8Ų

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2-amino-3,5-dimethoxybenzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:79263-00-6)2-amino-3,5-dimethoxybenzoic Acid
Order Number:A1052480
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:35
Price ($):427.0
Email:sales@amadischem.com

Additional information on 2-amino-3,5-dimethoxybenzoic Acid

2-Amino-3,5-Dimethoxybenzoic Acid (CAS No. 79263-00-6): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research

2-Amino-3,5-dimethoxybenzoic acid (CAS No. 79263-00-6) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound, characterized by its aromatic ring with specific functional groups, has found applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This article provides a comprehensive overview of the structure, properties, and potential applications of 2-amino-3,5-dimethoxybenzoic acid.

Chemical Structure and Properties

2-Amino-3,5-dimethoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H11NO4. The compound features a benzene ring substituted with an amino group (-NH2) at the 2-position and two methoxy groups (-OCH3) at the 3- and 5-positions. The presence of these functional groups imparts unique chemical properties to the molecule. The amino group can participate in hydrogen bonding and coordination chemistry, while the methoxy groups contribute to the molecule's solubility and electronic properties.

The physical properties of 2-amino-3,5-dimethoxybenzoic acid include a melting point of approximately 185°C and a solubility profile that allows it to dissolve in polar solvents such as water and ethanol. These properties make it suitable for various synthetic transformations and analytical techniques.

Synthetic Routes and Methods

The synthesis of 2-amino-3,5-dimethoxybenzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of 3,5-dimethoxybenzoic acid followed by reduction of the nitro group to an amino group. Another approach involves the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine to form the corresponding oxime, which is then converted to the carboxylic acid via oxidative cleavage.

A more recent and environmentally friendly method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method leverages the high energy efficiency of microwave radiation to promote chemical reactions under milder conditions.

Analytical Techniques for Characterization

The characterization of 2-amino-3,5-dimethoxybenzoic acid is crucial for ensuring its purity and identity in various applications. Common analytical techniques used for this purpose include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).

NMR spectroscopy provides detailed information about the molecular structure by analyzing the chemical shifts and coupling constants of different nuclei. MS is used to determine the molecular weight and confirm the presence of specific functional groups. IR spectroscopy helps identify characteristic vibrational modes associated with functional groups such as -NH2, -COOH, and -OCH3. HPLC is employed for quantitative analysis and purity assessment.

Applications in Pharmaceutical Research

2-Amino-3,5-dimethoxybenzoic acid has shown promise in pharmaceutical research due to its potential biological activities. Recent studies have explored its use as a lead compound for developing new drugs targeting various diseases. For instance, research has indicated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

In addition to anti-inflammatory effects, some derivatives of 2-amino-3,5-dimethoxybenzoic acid have demonstrated antiviral activity against certain viruses. These findings suggest that further optimization of these derivatives could lead to the development of novel antiviral agents.

Potential Applications in Materials Science

Beyond pharmaceuticals, 2-amino-3,5-dimethoxybenzoic acid has potential applications in materials science due to its unique electronic properties. The presence of multiple functional groups on the aromatic ring makes it an attractive candidate for designing new materials with tailored properties.

For example, researchers have explored the use of this compound as a building block for supramolecular assemblies and coordination polymers. These materials can exhibit interesting optical and electronic properties that are useful in areas such as sensors, catalysts, and energy storage devices.

Safety Considerations and Handling Guidelines

2-amino-3,5-dimethoxybenzoic acid is not classified as a hazardous material under current regulations, it is still important to handle it with care.

Laboratory personnel should wear appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats. Work should be conducted in a well-ventilated area or under a fume hood to minimize exposure to vapors or dust. Proper storage conditions should be maintained to prevent degradation or contamination.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 2-amino-3,5-dimethoxybenzoic acid highlights its potential as a valuable compound in both pharmaceuticals and materials science. Further studies are needed to fully explore its biological activities and optimize its derivatives for specific applications.

In conclusion, 2-amino-3,5-dimethoxybenzoic acid (CAS No. 79263-00-6) is a multifaceted compound with a rich chemical structure that offers numerous opportunities for innovation across various scientific disciplines. Its unique combination of functional groups makes it an attractive candidate for developing new drugs and advanced materials.

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Amadis Chemical Company Limited
(CAS:79263-00-6)2-amino-3,5-dimethoxybenzoic Acid
A1052480
Purity:99%
Quantity:5g
Price ($):427.0
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